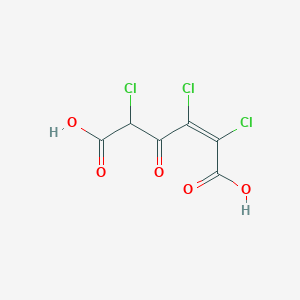![molecular formula C22H28GdN3O11 B1241331 2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+)](/img/structure/B1241331.png)
2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadobenic acid, known by its trade name Multihance, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is a complex of gadolinium with the ligand BOPTA, which is a derivative of diethylenetriaminepentaacetic acid (DTPA). Gadobenic acid is used to enhance the contrast of images in MRI, particularly for the liver and central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gadobenic acid involves the complexation of gadolinium ions with the ligand BOPTA. BOPTA is synthesized by modifying DTPA, where one terminal carboxyl group is replaced by a phenyl group. The gadolinium ion is then coordinated with BOPTA, forming a stable complex. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the complex .
Industrial Production Methods: Industrial production of gadobenic acid follows similar synthetic routes but on a larger scale. The process involves the precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The complex is then purified and formulated into a solution suitable for injection .
Chemical Reactions Analysis
Types of Reactions: Gadobenic acid primarily undergoes complexation reactions. The gadolinium ion forms a nine-coordinate complex with BOPTA, where BOPTA acts as an eight-coordinating ligand, and the ninth position is occupied by a water molecule .
Common Reagents and Conditions: The synthesis of gadobenic acid involves reagents such as gadolinium chloride and BOPTA. The reaction conditions include an aqueous medium, controlled pH, and ambient temperature .
Major Products: The major product of the reaction is the gadobenic acid complex, which is used as a contrast agent in MRI. The complex is stable and provides enhanced contrast in MRI images due to the paramagnetic properties of gadolinium .
Scientific Research Applications
Gadobenic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the coordination chemistry of gadolinium complexes. In biology and medicine, it is used as a contrast agent in MRI to visualize lesions and abnormal vascularity in the liver and central nervous system . It is also used in magnetic resonance angiography to evaluate vascular diseases .
Mechanism of Action
The mechanism of action of gadobenic acid involves its paramagnetic properties. When administered, gadobenic acid enhances the contrast of MRI images by shortening the T1 and T2 relaxation times of tissues where it accumulates. The gadolinium ion in the complex interacts with water molecules, leading to rapid exchange and enhanced contrast. The complex is specifically taken up by hepatocytes and excreted through the biliary system, making it particularly useful for liver imaging .
Comparison with Similar Compounds
- Gadopentetic acid
- Gadoteridol
- Gadodiamide
These compounds are also used as contrast agents in MRI but differ in their chemical structure and pharmacokinetic properties .
Properties
Molecular Formula |
C22H28GdN3O11 |
|---|---|
Molecular Weight |
667.7 g/mol |
IUPAC Name |
2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+) |
InChI |
InChI=1S/C22H31N3O11.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);/q;+3/p-3 |
InChI Key |
MXZROTBGJUUXID-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O)CC(=O)O.[Gd+3] |
Synonyms |
3,6,9-triaza-12-oxa-3,6,9-tricarboxymethylene-10-carboxy-13-phenyltridecanoic acid, gadolinium B 19036 B-19036 gadobenate dimeglumine gadobenic acid gadobenic acid, dimeglumine salt gadolinium-benzyloxypropionyl tetraacetate gadolinium-BOPTA-Dimeg Gd(BOPTA)2 Gd-BOPTA MultiHance |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


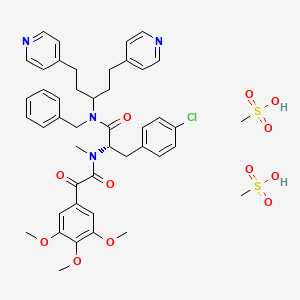
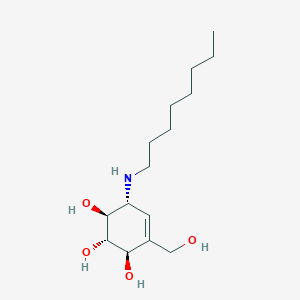
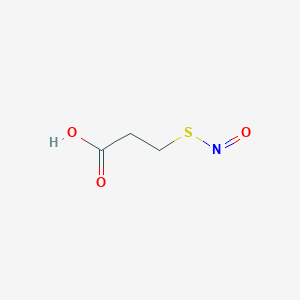
![(1R,2S,4S,7S,8S,9S,10R,11S,12S,13R,17R,18S)-8,10-dihydroxy-1,5,9,18-tetramethyl-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docosa-5,14(19)-dien-15-one](/img/structure/B1241253.png)
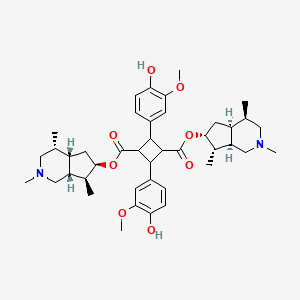
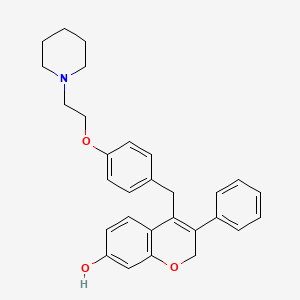
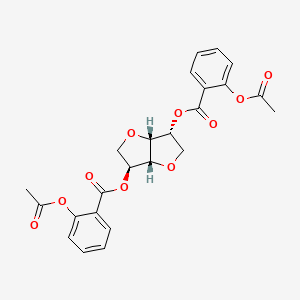
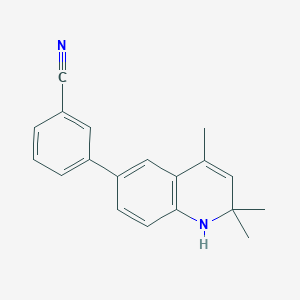

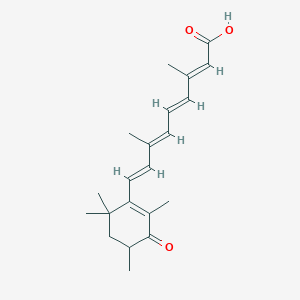
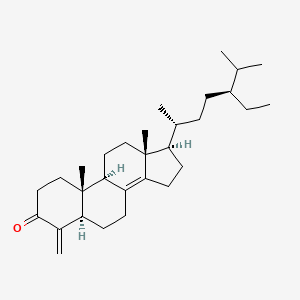
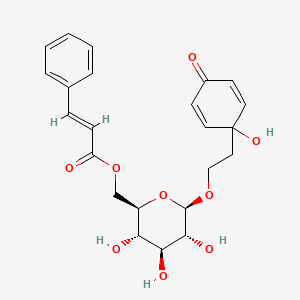
![4-chloro-N-[4-[3-(methylthio)anilino]-4-oxobutyl]benzamide](/img/structure/B1241269.png)
